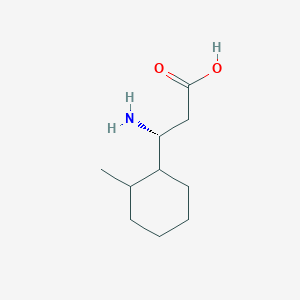

(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid

Description

(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is a β-amino acid characterized by a chiral center at the third carbon (R-configuration) and a 2-methylcyclohexyl substituent. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol (CAS: 1849142-90-0).

The compound’s SMILES notation (O=C(O)CC@@HC1C(C)CCCC1) highlights the carboxyl group, amino group, and the methyl-substituted cyclohexane moiety.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-methylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C10H19NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |

InChI Key |

TUCAPWJJIBSTQZ-AMDVSUOASA-N |

Isomeric SMILES |

CC1CCCCC1[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1CCCCC1C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.

Amination: The ketone is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods.

Carboxylation: The chiral amine is then carboxylated using carbon dioxide under basic conditions to yield (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of biocatalysts for chiral resolution can be more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein folding.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid depends on its interaction with biological targets. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The presence of the chiral center allows for specific interactions with chiral receptors or enzymes, leading to selective biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below compares (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid with four related β- and α-amino acids:

Key Comparative Analysis

Structural Differences

- Substituent Effects: The 2-methylcyclohexyl group in the target compound confers significant lipophilicity, which may enhance membrane permeability compared to aromatic substituents (e.g., pyridyl or ethoxyphenyl groups) . BMAA (entry 4) is an α-amino acid with a methylamino group, structurally distinct from β-amino acids, which may explain its neurotoxic excitatory activity via glutamate receptor agonism .

Pharmacokinetic and Pharmacodynamic Profiles

- BBB Permeability: BMAA exhibits low blood-brain barrier (BBB) permeability (2–5 × 10⁻⁵ mL/s/g), requiring doses >100 mg/kg to achieve neurotoxic brain concentrations (>250 µM) .

- Metabolic Stability: β-amino acids (entries 1–3, 5) are generally more resistant to enzymatic degradation than α-amino acids like BMAA, making them attractive for peptide-based therapeutics .

Biological Activity

(3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This compound's unique structure, featuring a cyclohexyl group and an amino acid backbone, suggests various interactions within biological systems. This article delves into its biological activity, synthesizing data from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid is , with a molar mass of approximately 197.28 g/mol. The compound typically appears as a white crystalline solid and is characterized by low solubility in water, which may influence its bioavailability and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₁O₂ |

| Molar Mass | 197.28 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | Low |

Research indicates that (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid may interact with various neurotransmitter systems, particularly those involving glutamate receptors. Its structural similarity to other amino acids allows it to potentially modulate synaptic transmission and neuroplasticity, which are crucial in treating neurological disorders.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid in models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

- Binding Affinity : In vitro assays demonstrated that this compound exhibits significant binding affinity to glutamate receptors, particularly the NMDA receptor subtype. This interaction is critical for understanding its role in synaptic plasticity and potential applications in cognitive enhancement.

Biological Activity

The biological activity of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid can be categorized into several key areas:

- Neurotransmission Modulation : The compound may enhance or inhibit neurotransmission depending on the receptor subtype it interacts with.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in conditions such as multiple sclerosis and Alzheimer's disease.

- Potential as an Antidepressant : The modulation of glutamate signaling pathways indicates a possible role in alleviating symptoms of depression and anxiety disorders.

Research Findings

Recent research has focused on the pharmacological effects of (3R)-3-Amino-3-(2-methylcyclohexyl)propanoic acid:

- In Vitro Studies : A series of assays have shown that the compound can significantly reduce pro-inflammatory cytokine levels in activated microglia, indicating its potential for neuroinflammatory conditions.

- Animal Models : In vivo studies using rodent models have demonstrated improvements in cognitive function following administration of the compound, reinforcing its potential therapeutic effects on memory and learning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.